molecular formula C5H5NO2 B8807110 (E)-Methyl 3-cyano-2-propenoate

(E)-Methyl 3-cyano-2-propenoate

Cat. No.: B8807110
M. Wt: 111.10 g/mol
InChI Key: AJXIQWIGXITQSV-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-Methyl 3-cyano-2-propenoate (CAS: 925-56-4) is an α,β-unsaturated ester with the molecular formula C₅H₅NO₂. The compound features a conjugated system comprising a cyano group (-CN) and a methyl ester (-COOCH₃) attached to a propenoate backbone in the E-configuration. Key physical properties include a boiling point of 190.1°C at 760 mmHg, a density of 1.094 g/cm³, and a refractive index of 1.443 . Its reactivity is driven by the electron-withdrawing cyano and ester groups, making it a valuable intermediate in organic synthesis, particularly in Michael additions and polymerization reactions.

Properties

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

methyl (E)-3-cyanoprop-2-enoate

InChI

InChI=1S/C5H5NO2/c1-8-5(7)3-2-4-6/h2-3H,1H3/b3-2+

InChI Key

AJXIQWIGXITQSV-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C#N

Canonical SMILES

COC(=O)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Features
This compound C₅H₅NO₂ 925-56-4 111.10 190.1 1.094 High electrophilicity, E-config
(Z)-Methyl 3-cyano-2-propenoate C₅H₅NO₂ Not provided 111.10 N/A N/A Steric hindrance, Z-config
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C₁₃H₁₃NO₂ Not provided 215.25 N/A N/A Phenyl substituent, planar structure
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate C₁₄H₁₅NO₄ Not provided 261.27 N/A N/A Electron-donating methoxy groups
Methyl (2E)-3-cyclopentyl-2-propenoate C₉H₁₄O₂ 136823-41-1 154.21 N/A N/A Hydrophobic cyclopentyl group

Research Findings and Reactivity Insights

  • Crystallographic Studies: Ethyl esters with aryl substituents (e.g., 4-methylphenyl) exhibit planar molecular geometries, with packing influenced by π-π interactions. This contrasts with the smaller this compound, which likely adopts a less ordered structure in the solid state .
  • Electronic Effects: Electron-withdrawing groups (e.g., -CN, -COOCH₃) in this compound enhance electrophilicity at the β-carbon, facilitating nucleophilic attacks. In contrast, methoxy-substituted analogs show reduced reactivity due to electron donation .
  • Safety Profile: this compound has a flash point of 76.4°C, indicating flammability. Hazard symbols and risk codes emphasize the need for handling in ventilated environments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.